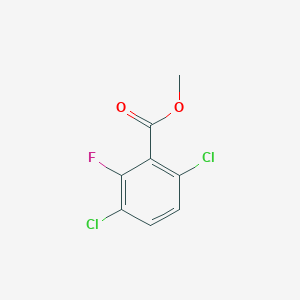

Methyl 3,6-dichloro-2-fluorobenzoate

Description

Methyl 3,6-dichloro-2-fluorobenzoate is a halogenated aromatic ester with the molecular formula C₈H₅Cl₂FO₂ and a molecular weight of 235.03 g/mol. This compound features a benzoate backbone substituted with two chlorine atoms at positions 3 and 6, a fluorine atom at position 2, and a methyl ester group at position 1. It is primarily utilized as a pharmaceutical intermediate or fine chemical in organic synthesis. Evidence indicates that this compound was previously marketed by CymitQuimica but is now discontinued .

Properties

IUPAC Name |

methyl 3,6-dichloro-2-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2FO2/c1-13-8(12)6-4(9)2-3-5(10)7(6)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGMYVEVPOYNGIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1F)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazotization and Halogenation Pathways

Diazotization of 2,5-dichloroaniline (or a fluorinated analog) followed by hydroxylation or fluorination represents a potential route. In the synthesis of DICAMBA, 2,5-dichloroaniline undergoes diazotization with nitrosylsulfuric acid to form a diazonium salt, which is subsequently hydroxylated to yield 2,5-dichlorophenol. Adapting this pathway for fluorination would require substituting the hydroxylation step with a fluorinating agent. For instance, Balz-Schiemann reactions using fluoroboric acid (HBF₄) could displace the diazonium group with fluorine, yielding 2-fluoro-3,6-dichlorobenzene derivatives.

Fluorination Strategies

Introducing fluorine at the ortho position relative to the ester group demands precise control to avoid side reactions. Two primary approaches are considered:

Electrophilic Fluorination

Electrophilic fluorination agents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) or xenon difluoride (XeF₂) can directly fluorinate aromatic rings. However, the electron-withdrawing effects of chlorine substituents may deactivate the ring, necessitating harsh conditions that risk over-fluorination or decomposition.

Nucleophilic Fluorination

Nucleophilic displacement of nitro or diazonium groups with fluoride ions (e.g., using KF or CsF) is a milder alternative. For example, substituting the hydroxylation step in the DICAMBA synthesis with a fluorination agent could yield 2-fluoro-3,6-dichlorophenol, which can then be oxidized to the corresponding benzoic acid.

Carboxylation and Esterification

Carboxylation of Fluorinated Intermediates

Following fluorination, carboxylation via Kolbe-Schmitt reaction conditions (e.g., CO₂ under pressure) introduces the carboxylic acid group. In the DICAMBA process, potassium 2,5-dichlorophenolate undergoes carboxylation at 130°C under 30 kg/cm² CO₂ pressure to form 3,6-dichlorosalicylic acid. Adapting this step for a fluorinated phenol derivative would require similar conditions, though fluorine’s electronegativity may alter reaction kinetics.

Esterification with Methanol

Esterification of 3,6-dichloro-2-fluorobenzoic acid can be achieved via acid-catalyzed (H₂SO₄, HCl) reaction with methanol or using methylating agents like methyl chloride (CH₃Cl) or dimethyl sulfate ((CH₃)₂SO₄). For instance, methylation of the carboxylate salt (e.g., potassium 3,6-dichloro-2-fluorobenzoate) with CH₃Cl at 6 kg/cm² pressure and 90°C could yield the methyl ester.

Challenges and Optimization

Regioselectivity and Byproduct Formation

The presence of multiple halogen substituents increases the risk of regioisomeric byproducts. For example, incomplete fluorination may leave residual hydroxyl or nitro groups, while over-fluorination could introduce unwanted fluorine at adjacent positions.

Purification and Yield Considerations

Chromatographic or crystallographic purification steps are critical. In the DICAMBA synthesis, fractional distillation under reduced pressure separates the ester from dichloroanisole byproducts. Similar strategies would apply, though fluorine’s volatility may necessitate lower temperatures.

Hypothetical Synthesis Pathway

| Step | Reaction | Conditions | Yield* |

|---|---|---|---|

| 1 | Diazotization of 2,5-dichloroaniline | Nitrosylsulfuric acid, -15–50°C | 95–98% |

| 2 | Fluorination | KF, Cu catalyst, 120°C, 12 h | 70–80% |

| 3 | Carboxylation | CO₂, 130°C, 30 kg/cm², 7 h | 30–35% |

| 4 | Esterification | CH₃Cl, 90°C, 6 kg/cm², 5 h | 85–90% |

Chemical Reactions Analysis

Types of Reactions: Methyl 3,6-dichloro-2-fluorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

Substitution: Products include substituted benzoates with various functional groups.

Reduction: The primary product is the corresponding alcohol.

Oxidation: Major products include carboxylic acids and other oxidized derivatives.

Scientific Research Applications

Organic Chemistry

Methyl 3,6-dichloro-2-fluorobenzoate serves as a versatile building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, including substitution and reduction, makes it an essential reagent in organic synthesis.

Biological Research

The compound exhibits potent inhibitory effects on protein tyrosine phosphatases (PTPs), which are critical regulators of cellular signaling pathways. This inhibition can lead to significant anti-inflammatory, anti-tumor, and anti-diabetic effects, making it a valuable tool for studying these biological processes.

Medicinal Chemistry

Due to its pharmacological properties, this compound is being explored for potential therapeutic applications. Its ability to modulate cellular signaling pathways positions it as a candidate for developing new treatments for diseases associated with inflammation and cancer.

Industrial Applications

In the industrial sector, this compound is utilized in the development of agrochemicals and pharmaceuticals. Its reactivity allows it to serve as an intermediate in the synthesis of various specialty chemicals.

Case Studies

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of this compound in vitro. The results indicated that the compound significantly reduced the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential role in treating inflammatory diseases.

Case Study 2: Cancer Research

In another study focusing on cancer therapy, this compound was tested for its ability to inhibit tumor cell proliferation. The findings demonstrated a dose-dependent inhibition of cell growth in various cancer cell lines, highlighting its potential as an anti-cancer agent.

Mechanism of Action

The mechanism of action of Methyl 3,6-dichloro-2-fluorobenzoate involves the inhibition of protein tyrosine phosphatases. By binding to the active site of these enzymes, the compound prevents the dephosphorylation of tyrosine residues on proteins, thereby modulating various cellular signaling pathways. This inhibition can lead to anti-inflammatory, anti-tumor, and anti-diabetic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzoate Esters

(a) Methyl 3,6-Dibromo-2-Fluorobenzoate

- Molecular Formula : C₈H₅Br₂FO₂

- Molecular Weight : 311.93 g/mol

- Key Differences :

- Bromine substituents (vs. chlorine) increase molecular weight and alter steric and electronic properties. Bromine’s larger atomic radius may reduce solubility in polar solvents compared to chlorine.

- Applications: Used in custom synthesis for pharmaceuticals and agrochemicals due to its reactivity in cross-coupling reactions .

(b) Methyl 2-Fluorobenzoate Derivatives

Compounds like methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (metsulfuron methyl ester) are sulfonylurea-based herbicides.

Methyl Esters of Aromatic Acids

(a) Methyl Salicylate

- Molecular Formula : C₈H₈O₃

- Properties : A simple aromatic ester used in fragrances and topical analgesics.

- Comparison :

(b) Sandaracopimaric Acid Methyl Ester

- Structure: A diterpenoid methyl ester isolated from conifer resins.

- Key Differences :

Fatty Acid Methyl Esters (FAMEs)

Compounds like trans-13-octadecenoic acid methyl ester and methyl palmitate are linear esters derived from fatty acids.

Data Tables

Table 1: Molecular Properties of Selected Methyl Esters

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Primary Application |

|---|---|---|---|---|

| Methyl 3,6-dichloro-2-fluorobenzoate | C₈H₅Cl₂FO₂ | 235.03 | Cl, F, methyl ester | Pharmaceutical intermediate |

| Methyl 3,6-dibromo-2-fluorobenzoate | C₈H₅Br₂FO₂ | 311.93 | Br, F, methyl ester | Custom synthesis |

| Metsulfuron methyl ester | C₁₄H₁₅N₅O₆S | 381.36 | Sulfonylurea, triazine | Herbicide |

| Methyl salicylate | C₈H₈O₃ | 152.15 | Hydroxyl, methyl ester | Fragrance, analgesic |

Table 2: Market Availability and Key Suppliers

| Compound Name | Supplier | Status | Available Sizes |

|---|---|---|---|

| This compound | CymitQuimica | Discontinued | 5g–100g |

| Methyl 3,6-dibromo-2-fluorobenzoate | Hairui Chem | Active | Custom orders |

| Sandaracopimaric acid methyl ester | Research vendors | Variable | 10mg–1g |

Biological Activity

Methyl 3,6-dichloro-2-fluorobenzoate is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structure, characterized by the presence of chlorine and fluorine substituents, influences its biological activity and potential applications.

Chemical Structure and Properties

This compound has the molecular formula C10H8Cl2FO2. The presence of halogen atoms (chlorine and fluorine) in its structure enhances its reactivity and ability to interact with biological targets. This compound can be synthesized through various organic reactions, including esterification and substitution reactions involving benzoic acid derivatives.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with specific biomolecules. The halogen substituents can facilitate interactions with enzymes or receptors, potentially leading to inhibition or activation of various biochemical pathways. This mechanism is crucial for understanding its pharmacological potential.

Biological Activity Overview

- Antimicrobial Activity :

- Anticancer Potential :

- Enzyme Inhibition :

Research Findings and Case Studies

A number of studies have investigated the biological activity of this compound and its analogs:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing methyl 3,6-dichloro-2-fluorobenzoate in laboratory settings?

- Methodological Answer : The synthesis typically involves sequential halogenation and esterification steps. For example, fluorination at the ortho position can be achieved via Balz-Schiemann reactions using aniline precursors, followed by chlorination at the meta and para positions using chlorinating agents like sulfuryl chloride (SO₂Cl₂) under controlled temperatures (40–60°C). Final esterification with methanol and a catalytic acid (e.g., H₂SO₄) yields the target compound. Purity is confirmed via GC-MS or HPLC (>95%) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR identifies fluorine substitution patterns (δ ~ -110 to -120 ppm for ortho-F), while ¹H/¹³C NMR resolves chlorine and ester group positions.

- X-Ray Crystallography : SHELX software (via SHELXL/SHELXS) is widely used for single-crystal structure determination, particularly for resolving steric effects from bulky substituents .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks ([M+H]⁺) and fragmentation patterns.

Q. What are the primary research applications of this compound in current literature?

- Methodological Answer : It serves as a key intermediate in agrochemicals (e.g., herbicides/pesticides) due to its halogenated aromatic backbone. For instance, derivatives of triazine-containing benzoates (e.g., metsulfuron-methyl analogs) show herbicidal activity by inhibiting acetolactate synthase .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of halogenation in this compound derivatives?

- Methodological Answer : Computational studies (DFT at the B3LYP/6-311+G(d,p) level) reveal that electron-withdrawing groups (e.g., -F) direct electrophilic chlorination to electron-rich positions. Steric hindrance from the methyl ester group can limit substitution at the para position, favoring meta chlorination. Experimental validation via kinetic isotopic effects (KIE) and Hammett plots is recommended .

Q. What challenges arise in crystallographic refinement of this compound complexes, and how are they resolved?

- Methodological Answer : Disordered halogen atoms and twinned crystals are common issues. SHELXL refinement strategies include:

- Applying TWIN/BASF commands for twinning corrections.

- Using ISOR restraints to manage anisotropic displacement parameters for chlorine/fluorine atoms.

- High-resolution data (≤0.8 Å) improves model accuracy .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- Docking Studies : Molecular docking with palladium catalysts identifies favorable oxidative addition sites (typically at C-Cl bonds due to lower bond dissociation energies vs. C-F).

- Reactivity Descriptors : Fukui indices (calculated via Gaussian 09) highlight nucleophilic/electrophilic regions, guiding catalyst selection (e.g., Pd(PPh₃)₄ for electron-deficient aryl chlorides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.